Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The structure of this compound features an imidazo[1,2-a]pyrazine core with an ethyl acetate group attached, making it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
The synthesis of Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate can be achieved through various synthetic routes. One common method involves the condensation of 8-methylimidazo[1,2-a]pyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate undergoes various chemical reactions, including:
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate has numerous applications in scientific research, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study enzyme interactions and cellular pathways.
Medicine: this compound has shown potential as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their biological activity and chemical reactivity.
Imidazo[1,2-a]pyrimidines: These compounds also have a similar core structure and are used in medicinal chemistry for their antiviral and antibacterial properties.
Triazolo[4,3-a]pyrazines: These compounds are structurally related and have been explored for their antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl acetate group, which can influence its biological activity and chemical reactivity .
Eigenschaften
Molekularformel |
C11H13N3O2 |
---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-10(15)6-9-7-13-11-8(2)12-4-5-14(9)11/h4-5,7H,3,6H2,1-2H3 |
InChI-Schlüssel |
KRMUDUIDEILQKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CN=C2N1C=CN=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.